molecular formula C15H12N2O8 B8596918 Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate CAS No. 33927-08-1

Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate

Cat. No.: B8596918
CAS No.: 33927-08-1
M. Wt: 348.26 g/mol
InChI Key: AVYQHRYZMYCAIF-UHFFFAOYSA-N
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Description

Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate is a useful research compound. Its molecular formula is C15H12N2O8 and its molecular weight is 348.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

33927-08-1

Molecular Formula

C15H12N2O8

Molecular Weight

348.26 g/mol

IUPAC Name

methyl 4-(4-methoxyphenoxy)-3,5-dinitrobenzoate

InChI

InChI=1S/C15H12N2O8/c1-23-10-3-5-11(6-4-10)25-14-12(16(19)20)7-9(15(18)24-2)8-13(14)17(21)22/h3-8H,1-2H3

InChI Key

AVYQHRYZMYCAIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml round-bottomed flask containing potassium hydroxide (4.7 g; 82.0 mmol) dissolved in water (20 ml) was successively added 4-methoxyphenol (10.0 g; 80.6 mmol) and methyl 4-chloro-3,5-dinitrobenzoate (20.2 g; 77.5 mmol). The flask was fitted with a reflux condenser and the reaction heated at 150° C. (oil bath) for 3 hours. After cooling to room temp, the reaction mixture was transferred to a large mortar and triturated with cold 2N NaOH (100 ml) to remove unreacted phenol. The solid was collected by filtration and air-dried to give 21.5 g of crude product. Crystallization from absolute ethanol gave 17.7 g (65.6%) of pure methyl 3,5-dinitro-4-(4-methoxyphenoxy)benzoate as light yellow needles. 300 MHz 1H NMR (CDCl3) d 3.77 (s, 3H, OCH3), 4.02 (s, 3H, OCH3), 6.82 (m, 4H, ArH), 8.70 (s, 2H, ArH).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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